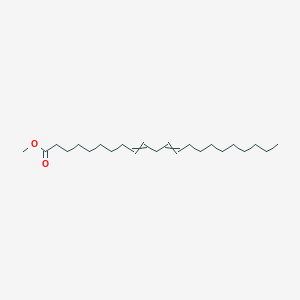
Methyl docosa-9,12-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl docosa-9,12-dienoate is a fatty acid methyl ester with the chemical formula C23H42O2. It is a derivative of docosa-9,12-dienoic acid, where the carboxylic acid group is esterified with methanol. This compound is part of a larger class of fatty acid methyl esters, which are commonly found in various natural sources and have significant industrial and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl docosa-9,12-dienoate can be synthesized through the esterification of docosa-9,12-dienoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the transesterification of triglycerides containing docosa-9,12-dienoic acid. This process uses methanol and a base catalyst, such as sodium methoxide, to convert the triglycerides into methyl esters. The reaction is typically conducted at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
Methyl docosa-9,12-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and hydroperoxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield saturated fatty acid methyl esters. Catalytic hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: The double bonds in this compound can undergo halogenation reactions, where halogens such as chlorine or bromine are added across the double bonds
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and oxygen in the presence of a catalyst.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (chlorine, bromine) in the presence of light or a catalyst
Major Products Formed
Oxidation: Epoxides, hydroperoxides.
Reduction: Saturated fatty acid methyl esters.
Substitution: Halogenated fatty acid methyl esters
Scientific Research Applications
Methyl docosa-9,12-dienoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of unsaturated fatty acid methyl esters in various chemical reactions.
Biology: This compound is studied for its role in biological membranes and its effects on cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.
Industry: This compound is used in the production of biodiesel and as a lubricant additive
Mechanism of Action
The mechanism of action of methyl docosa-9,12-dienoate involves its interaction with cellular membranes and enzymes. It can modulate the fluidity of membranes and influence the activity of membrane-bound enzymes. Additionally, its metabolites may act as signaling molecules, affecting various cellular pathways .
Comparison with Similar Compounds
Methyl docosa-9,12-dienoate is similar to other fatty acid methyl esters, such as:
Methyl oleate: A monounsaturated fatty acid methyl ester with one double bond.
Methyl linoleate: A polyunsaturated fatty acid methyl ester with two double bonds.
Methyl linolenate: A polyunsaturated fatty acid methyl ester with three double bonds.
Uniqueness
This compound is unique due to its specific double bond positions (9 and 12), which confer distinct chemical and biological properties compared to other fatty acid methyl esters .
Properties
CAS No. |
393803-95-7 |
|---|---|
Molecular Formula |
C23H42O2 |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
methyl docosa-9,12-dienoate |
InChI |
InChI=1S/C23H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h11-12,14-15H,3-10,13,16-22H2,1-2H3 |
InChI Key |
LLBRJEPROKGMRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CCC=CCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane](/img/structure/B14258894.png)
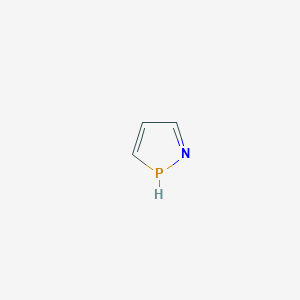
![7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione](/img/structure/B14258897.png)
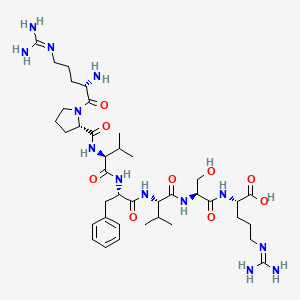
![N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide](/img/structure/B14258916.png)
![1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole](/img/structure/B14258939.png)
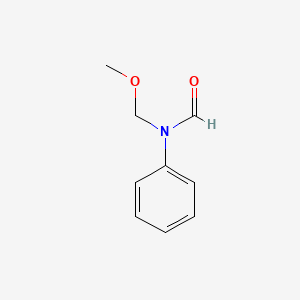

![Methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate](/img/structure/B14258947.png)

![1-[2,6-Di(propan-2-yl)phenyl]-3,4-diphenyl-1H-pyrrole-2,5-dione](/img/structure/B14258959.png)
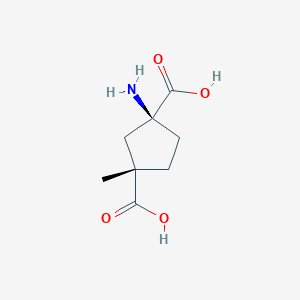
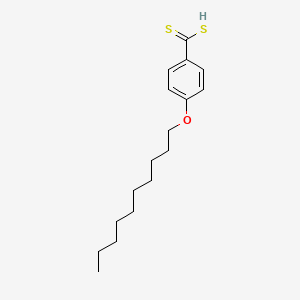
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester](/img/structure/B14258975.png)
